(E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate
Description
Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate is an organic compound with the molecular formula C9H16O4. It is a liquid at room temperature and is known for its unique chemical structure, which includes two methoxy groups and a butenoate ester. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl (E)-4,4-dimethoxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C9H16O4/c1-5-13-9(10)7(2)6-8(11-3)12-4/h6,8H,5H2,1-4H3/b7-6+ |
InChI Key |
CXAAVGWYCGZROL-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C(OC)OC)/C |
Canonical SMILES |
CCOC(=O)C(=CC(OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethoxy-2-methyl-2-butenoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers utilize this compound in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with enzymes and other proteins .
Comparison with Similar Compounds
4,4-Dimethoxy-2-methyl-2-butanol: This compound shares a similar structure but lacks the ester group.
Methyl 4,4-Dimethoxy-2-methyl-2-butenoate: Similar to Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate but with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various industrial applications .
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